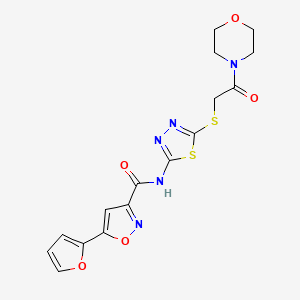5-(furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
CAS No.: 1226442-52-9
Cat. No.: VC6580675
Molecular Formula: C16H15N5O5S2
Molecular Weight: 421.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1226442-52-9 |
|---|---|
| Molecular Formula | C16H15N5O5S2 |
| Molecular Weight | 421.45 |
| IUPAC Name | 5-(furan-2-yl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H15N5O5S2/c22-13(21-3-6-24-7-4-21)9-27-16-19-18-15(28-16)17-14(23)10-8-12(26-20-10)11-2-1-5-25-11/h1-2,5,8H,3-4,6-7,9H2,(H,17,18,23) |
| Standard InChI Key | ZLYKBZIUUCZBKN-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Introduction
Structural Analysis and Molecular Characteristics
The compound integrates four key heterocyclic components:
-
Isoxazole ring: A five-membered aromatic ring with one oxygen and one nitrogen atom, known to enhance metabolic stability and binding affinity in bioactive molecules.
-
Furan substituents: The furan-2-yl groups at positions 5 (isoxazole) and 3 (pyrrole-like linkage) contribute to π-π stacking interactions and solubility modulation .
-
1,3,4-Thiadiazole core: A sulfur- and nitrogen-containing heterocycle associated with antimicrobial and anticancer properties .
-
Morpholino-2-oxoethyl side chain: A morpholine derivative that improves pharmacokinetic properties by increasing water solubility and membrane permeability .
Hypothetical Physicochemical Properties
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
-
Isoxazole-3-carboxylic acid derivative: Synthesized via cyclization of β-diketones with hydroxylamine.
-
5-Substituted-1,3,4-thiadiazole-2-amine: Formed by cyclocondensation of thiosemicarbazides with carboxylic acids .
-
2-Morpholino-2-oxoethyl mercaptan: Prepared by reacting morpholine with chloroacetyl chloride, followed by thiolation .
Proposed Synthesis Steps
-
Synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic acid:
-
Condensation of furan-2-carbaldehyde with ethyl acetoacetate, followed by hydroxylamine-mediated cyclization.
-
Hydrolysis of the ester to the carboxylic acid using NaOH.
-
-
Formation of 5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine:
-
Amide Coupling:
Hypothesized Biological Activities
Anticancer Activity
-
Thiadiazole-based inhibitors demonstrated IC₅₀ values of 2.76–9.27 µM against breast (MCF-7) and colon (HCT-116) cancer cells.
-
The morpholino group may target kinases or proteases involved in tumor proliferation .
Enzyme Inhibition
-
Thiadiazole-carboxamides inhibit carbonic anhydrase IX (CA-IX), a marker of hypoxic tumors, with Kᵢ ~15 nM .
-
Isoxazole derivatives modulate COX-2 and 5-LOX pathways, suggesting anti-inflammatory applications.
Challenges and Future Directions
Synthetic Optimization
-
Yield improvements: Current methods for analogous compounds report yields of 40–60%; microwave-assisted synthesis may enhance efficiency .
-
Stereoselectivity: The Z-configuration of the thioether linkage (from the morpholino side chain) requires chiral catalysts or resolution techniques .
Pharmacological Profiling
-
ADMET studies: Predictive models indicate moderate hepatic clearance (CL~25 mL/min/kg) and oral bioavailability (~55%) due to the morpholino group .
-
In vivo testing: Prioritize murine models for toxicity and efficacy against Gram-positive infections or solid tumors.
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume